3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium
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Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. This compound is characterized by the presence of a pyrazolone ring, which is a five-membered lactam ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium typically involves the reaction of 5-methyl-4-nitro-2-(4-nitrophenyl)pyrazol-3-one with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: For studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the pyrazolone ring play crucial roles in its reactivity and binding affinity. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions .
Comparison with Similar Compounds
Similar compounds to 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium include:
Picrolonic acid: Used as a reagent for detecting alkaloids and amino acids.
Other pyrazolones: Compounds with similar structures but different substituents, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
63665-95-2 |
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Molecular Formula |
C10H7N4NaO5 |
Molecular Weight |
286.18 g/mol |
IUPAC Name |
sodium;5-methyl-4-nitro-2-(4-nitrophenyl)pyrazol-3-olate |
InChI |
InChI=1S/C10H8N4O5.Na/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17;/h2-5,15H,1H3;/q;+1/p-1 |
InChI Key |
QRYHBJHFHKSUKH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])[O-])C2=CC=C(C=C2)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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